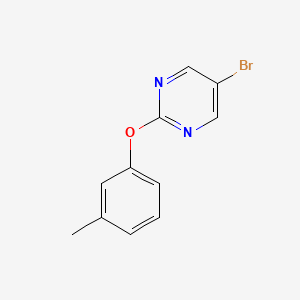
2-Amino-5-phenylbenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Amino-5-phenylbenzoic acid and its derivatives has been a subject of interest in recent research. For instance, a study discussed the synthesis of 2-amino-N-phenylbenzamide with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction . Another study reported the synthesis of 2-amino benzoic acid derivatives and evaluated their in vitro antimicrobial activity .Physical And Chemical Properties Analysis
Amino acids, including 2-Amino-5-phenylbenzoic acid, are typically colorless, crystalline substances. They have a high melting point (200-300°C) due to their ionic properties. They are soluble in water and slightly soluble in alcohol .Aplicaciones Científicas De Investigación
- Field: Materials Science
- Application: A compound similar to 2-Amino-5-phenylbenzoic acid, namely 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA), has been synthesized and used to grow optically transparent single crystals .
- Method: The crystals were grown using a conventional slow evaporation solution technique (SEST) . The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .
- Results: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .
- Field: Biochemistry
- Application: A synthetic amino acid, which might be similar to 2-Amino-5-phenylbenzoic acid, has been synthesized and shown to enhance fibroblast cell growth .
- Method: The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates .
- Results: Cellular biological assays revealed its ability to enhance fibroblast cell growth, highlighting its potential for tissue regenerative applications .
Nonlinear Optics and Optical Limiting Applications
Promoting Fibroblast Proliferation
- Field: Organic Chemistry
- Application: The compound 2-(phenylamino)benzoic acid and 2-[(carboxymethyl)(phenyl)amino]benzoic acid have been prepared via the Ullmann reaction under microwave irradiation .
- Method: The Ullmann reaction is a coupling reaction in which an aryl or alkyl halide is reacted with a phenol or an amine in the presence of a copper catalyst to form a biaryl compound .
- Results: The optimal conditions for the preparation of these compounds have been determined .
- Field: Biochemistry
- Application: Amines, such as 2-Amino-5-phenylbenzoic acid, are found in many plants and have been used for medicinal purposes .
- Method: These amines are bases and can react with H3O+ in a dilute acid to form an ammonium salt . This property is used to extract them from the plant .
- Results: The extracted amines can then be used for various medicinal applications .
- Field: Medicinal Chemistry
- Application: The combination of heterocycles with amino acids and peptides, such as 2-Amino-5-phenylbenzoic acid, is of special interest in drug design .
- Method: These structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
- Results: The resulting compounds can potentially be used in the development of new drugs .
Preparation via Ullmann Reaction
Alkaloid Extraction
Pharmacophore Group in Drug Design
- Field: Organic Chemistry
- Application: The optimal conditions of preparation of 2-(phenylamino)benzoic acid and 2-[(carboxymethyl)(phenyl)amino]benzoic acid via Ullmann reaction under microwave irradiation have been determined .
- Method: The Ullmann reaction is a coupling reaction in which an aryl or alkyl halide is reacted with a phenol or an amine in the presence of a copper catalyst to form a biaryl compound .
- Results: The optimal conditions for the preparation of these compounds have been determined .
- Field: Biochemistry
- Application: A novel non-natural synthetic amino acid, which might be similar to 2-Amino-5-phenylbenzoic acid, has been synthesized and shown to enhance fibroblast cell growth .
- Method: The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates .
- Results: Cellular biological assays revealed its ability to enhance fibroblast cell growth, highlighting its potential for tissue regenerative applications .
- Field: Medicinal Chemistry
- Application: The combination of heterocycles with amino acids and peptides, such as 2-Amino-5-phenylbenzoic acid, is of special interest in drug design .
- Method: These structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
- Results: The resulting compounds can potentially be used in the development of new drugs .
Synthesis of New Compounds
Promoting Fibroblast Proliferation
Pharmacophore Group in Drug Design
Safety And Hazards
The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should move to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids, and consult a physician. If skin contact occurs, wash skin with soap and water. If ingested, rinse mouth .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQJJYAAYPRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402272 | |
| Record name | 2-amino-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylbenzoic acid | |
CAS RN |
4445-40-3 | |
| Record name | 2-amino-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-phenylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)


![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)




![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)
